molecular formula C6H5Cl2NO3S B15364245 5-Chloro-1,2-dihydro-1-methyl-2-oxo-3-pyridinesulfonyl chloride

5-Chloro-1,2-dihydro-1-methyl-2-oxo-3-pyridinesulfonyl chloride

Cat. No.: B15364245
M. Wt: 242.08 g/mol
InChI Key: NYYANLWOBLLQIZ-UHFFFAOYSA-N
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Description

5-Chloro-1,2-dihydro-1-methyl-2-oxo-3-pyridinesulfonyl chloride is a chemical compound with significant applications in various fields, including organic synthesis and pharmaceuticals. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chloro group, a sulfonyl chloride group, and a methyl group. Its molecular formula is C6H6ClNO3S, and it is known for its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,2-dihydro-1-methyl-2-oxo-3-pyridinesulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common method includes the chlorination of 1,2-dihydro-1-methyl-2-oxo-3-pyridinesulfonic acid using thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

    Starting Material: 1,2-Dihydro-1-methyl-2-oxo-3-pyridinesulfonic acid.

    Reagent: Thionyl chloride (SOCl2).

    Conditions: Reflux, typically at temperatures around 80-100°C.

    Product: this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and maximizing the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,2-dihydro-1-methyl-2-oxo-3-pyridinesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates, respectively.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.

    Catalysts: Base catalysts such as triethylamine (TEA) or pyridine.

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

Scientific Research Applications

Chemistry

In organic synthesis, 5-Chloro-1,2-dihydro-1-methyl-2-oxo-3-pyridinesulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a subject of interest in drug discovery and development.

Industry

In the chemical industry, this compound is used in the synthesis of specialty chemicals and materials. Its ability to undergo diverse chemical transformations makes it a versatile reagent in the production of dyes, agrochemicals, and polymers.

Mechanism of Action

The mechanism by which 5-Chloro-1,2-dihydro-1-methyl-2-oxo-3-pyridinesulfonyl chloride exerts its effects depends on the specific reaction or application. In substitution reactions, the sulfonyl chloride group acts as an electrophile, facilitating the nucleophilic attack by various nucleophiles. The molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-oxo-3-pyridinesulfonyl chloride: Similar structure but lacks the methyl group.

    1-Methyl-2-oxo-3-pyridinesulfonyl chloride: Similar structure but lacks the chloro group.

    5-Chloro-1,2-dihydro-2-oxo-3-pyridinesulfonyl chloride: Similar structure but lacks the methyl group.

Uniqueness

5-Chloro-1,2-dihydro-1-methyl-2-oxo-3-pyridinesulfonyl chloride is unique due to the presence of both the chloro and methyl groups, which influence its reactivity and the types of reactions it can undergo. These substituents can also affect the compound’s physical and chemical properties, making it distinct from its analogs.

Properties

Molecular Formula

C6H5Cl2NO3S

Molecular Weight

242.08 g/mol

IUPAC Name

5-chloro-1-methyl-2-oxopyridine-3-sulfonyl chloride

InChI

InChI=1S/C6H5Cl2NO3S/c1-9-3-4(7)2-5(6(9)10)13(8,11)12/h2-3H,1H3

InChI Key

NYYANLWOBLLQIZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C(C1=O)S(=O)(=O)Cl)Cl

Origin of Product

United States

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